molecular formula C10H16N2O2 B1428111 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole CAS No. 1248491-43-1

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole

Cat. No. B1428111
M. Wt: 196.25 g/mol
InChI Key: LXZZSHUNASWVTN-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole” is a chemical compound with the molecular formula C10H16N2O2 . Its molecular weight is 196.25 .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom) with two methyl groups (CH3) at the 3 and 5 positions, and a pyrrolidin-3-yloxy)methyl group at the 4 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The compound’s boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Dimethyl Sulfomycinamate : The compound has been utilized in the synthesis of dimethyl sulfomycinamate, a product derived from the thiopeptide antibiotic sulfomycin I. This synthesis involves a Bohlmann-Rahtz heteroannulation, highlighting its role in creating complex molecular structures (Bagley et al., 2003).

  • Creation of Functional Derivatives : In the field of organic chemistry, this compound has been used in the synthesis of various functional derivatives, particularly in the formation of compounds with potential applications in medicinal chemistry (Prokopenko et al., 2010).

Applications in Developing Novel Compounds

  • Development of Azo Dyes : Research has explored the use of this compound in synthesizing azo dyes with potential antimicrobial and antimycobacterial activities. Such dyes also demonstrated significant DNA cleavage efficiency, indicating its potential in the development of new biological agents (Ravi et al., 2020).

  • Formation of Oxazoles and Pyrroles : The compound has been implicated in the formation of oxazole and pyrrole derivatives, as seen in reactions catalyzed by Rh2(OAc)4. These reactions suggest its utility in synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Fukushima & Ibata, 1995).

Contributions to Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds. These compounds have diverse applications, ranging from materials science to drug development (Potkin et al., 2009).

  • Investigating Cycloaddition Reactions : Research involving this compound has also contributed to understanding the cycloaddition reactions of heterocycles like furans and oxazoles, providing insights into the chemical behavior of these important classes of compounds (Saito et al., 1988).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

3,5-dimethyl-4-(pyrrolidin-3-yloxymethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-10(8(2)14-12-7)6-13-9-3-4-11-5-9/h9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZZSHUNASWVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 2
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 3
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 4
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 5
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 6
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole

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